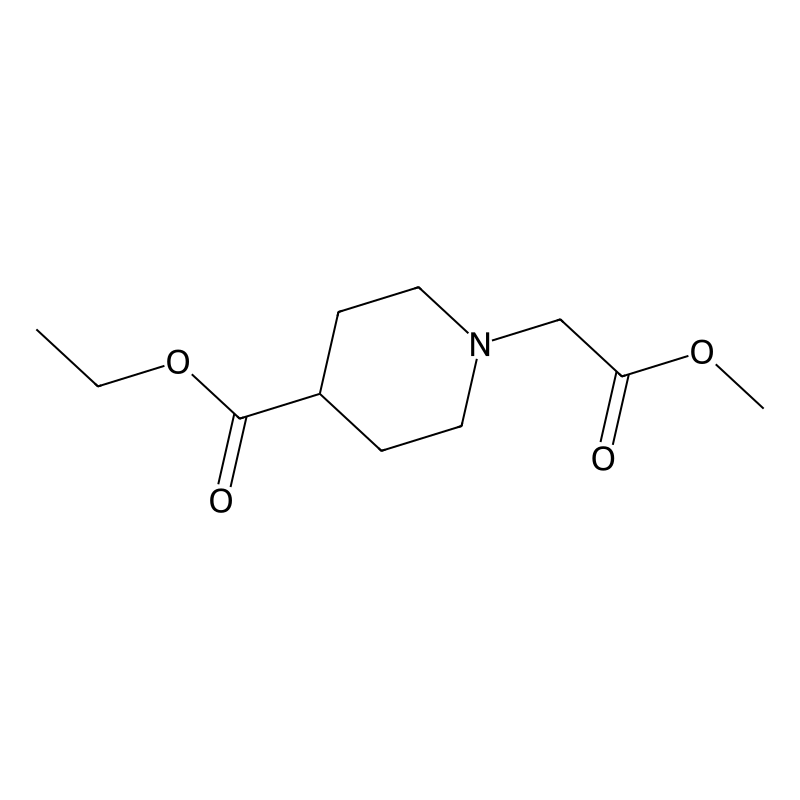

Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Alkylating Agent

Some sources describe EEPC as belonging to the group of alkylating agents [1]. Alkylating agents are chemicals that can introduce an alkyl group (a carbon chain) to another molecule. This property can be valuable in organic synthesis for creating new carbon-carbon bonds. However, further research is needed to understand the specific alkylating properties and applications of EEPC. 1:

Esterification

EEPC might also have the ability to form esters with organic acids [1]. Esters are a class of organic compounds with various applications in research and industry. More information is needed to determine the efficiency and selectivity of EEPC in esterification reactions. 1:

Synthesis of Isonicotinic Acid Derivatives

One potential research application of EEPC involves its use in the synthesis of isonicotinic acid derivatives [1]. Isonicotinic acid is a pyridine derivative with antibacterial properties. Its derivatives can possess various biological activities, making them interesting targets for medicinal chemistry research. However, detailed information on the specific role of EEPC in this synthesis and the resulting derivatives is lacking. 1:

Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate is a synthetic compound classified as a piperidinecarboxylate derivative. It was first synthesized by researchers at the University of Liverpool in 2008. This compound features a piperidine ring substituted with an ethyl ester and a methoxy-oxoethyl group, contributing to its unique chemical properties. Its molecular formula is , and it has a molecular weight of approximately 243.30 g/mol.

- Oxidation: Can be oxidized to yield corresponding carboxylic acids.

- Reduction: The ester group can be reduced to form alcohols.

- Substitution: Undergoes nucleophilic substitution reactions, replacing the ester group with other functional groups.

Common Reagents and Conditions- Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are typical oxidizing agents.

- Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used as reducing agents.

- Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Research indicates that Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate possesses potential biological activities, particularly:

- Antimicrobial Properties: It has been studied for its effectiveness against various microbial strains.

- Antifungal Properties: Preliminary studies suggest activity against certain fungal pathogens.

Further investigation is needed to fully elucidate its biological mechanisms and therapeutic potential.

The synthesis of Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate typically involves the reaction of piperidine with ethyl chloroformate and 2-methoxyacetic acid. This reaction is usually conducted in the presence of a base such as triethylamine to facilitate ester formation.

Industrial Production

In industrial settings, similar synthetic routes are followed but on a larger scale. High-purity reagents and optimized conditions are employed to maximize yield and purity, often involving purification techniques like recrystallization or chromatography.

Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate has several notable applications:

- Chemical Research: Acts as a building block for synthesizing more complex organic molecules.

- Pharmaceutical Development: Investigated as a potential intermediate in drug synthesis.

- Industrial Use: Utilized in producing specialty chemicals and materials.

The interaction studies of Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate focus on its binding affinity to various molecular targets. It is believed to modulate enzyme or receptor activity, although detailed studies are required to clarify specific interactions and pathways involved in its biological effects.

Several compounds share structural similarities with Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate | Hydroxy group instead of methoxy | Potentially different biological activity due to hydroxyl substitution |

| Ethyl 1-(3-methoxypropionyl)piperidine-4-carboxylate | Propionyl group instead of oxoethyl | Different chain length may affect solubility and reactivity |

| Methyl 1-(2-methoxycarbonyl)piperidine-4-carboxylate | Methyl ester instead of ethyl | Variations in ester group can influence pharmacokinetics |

These compounds highlight the unique properties of Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate, particularly regarding its methoxy substitution and potential applications in medicinal chemistry .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant